molecular formula C19H17NO3S B2740855 Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-58-0

Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2740855
CAS No.: 441290-58-0
M. Wt: 339.41
InChI Key: FLZTZXJVQYKHQN-UHFFFAOYSA-N
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Description

Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl ester at position 2 and a 3-phenylpropanamido group at position 2. The compound is synthesized via multi-step reactions, often starting from methyl 3-aminobenzo[b]thiophene-2-carboxylate, which undergoes diazotization, sulfonation, and subsequent coupling with morpholine or other amines in polar aprotic solvents like DMF .

Properties

IUPAC Name

methyl 3-(3-phenylpropanoylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-23-19(22)18-17(14-9-5-6-10-15(14)24-18)20-16(21)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZTZXJVQYKHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 3-phenylpropanoic acid with benzo[b]thiophene-2-carboxylic acid, followed by esterification with methanol. The reaction conditions typically include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The final esterification step can be catalyzed by an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with LiAlH4 results in alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate has shown significant promise in medicinal chemistry:

  • Anticancer Activity : Studies indicate that this compound can inhibit various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance, it has demonstrated cytotoxicity with IC50 values in the low micromolar range against breast and colon cancer cells .
  • Anti-inflammatory Properties : The compound is being investigated for its potential to reduce inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Activity : Research suggests that it may possess antimicrobial properties, making it a candidate for developing new antibiotics .

Material Science

In material science, derivatives of benzo[b]thiophene are utilized in the development of:

  • Organic Semiconductors : The compound can be used in organic field-effect transistors (OFETs), which are essential components in flexible electronics.
  • Organic Light-emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for applications in OLED technology, enhancing display technologies.

Biological Research

This compound is also valuable in biological research:

  • Mechanisms of Action Studies : It is used to investigate how thiophene-based drugs interact with biological macromolecules, providing insights into drug design and efficacy .
  • Biological Activity Profiling : Researchers are exploring its effects on various biological pathways, which could lead to new therapeutic strategies.

Industrial Applications

In industrial settings, this compound serves as an intermediate in synthesizing complex organic molecules:

  • Pharmaceuticals : It can be used to create other pharmaceutical compounds through various chemical reactions, including oxidation and reduction processes.
  • Agrochemicals : The compound's properties may also be leveraged in developing new agrochemical products that enhance crop yields or pest resistance.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity with low micromolar IC50 values
Material SciencePotential use in OFETs and OLEDs
Biological ResearchInsights into drug interactions and mechanisms
Industrial ApplicationsIntermediate for pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a. Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 13134-76-4)

  • Substituent : Hydroxyl group at position 3.
  • Properties : The hydroxyl group increases polarity, improving solubility in aqueous media compared to the target compound’s amide group. However, it reduces metabolic stability due to susceptibility to glucuronidation .

b. Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Substituents: Tetrahydrobenzo[b]thiophene core with an ethoxycarbonylamino group and a 4-hydroxyphenyl moiety.
  • The 4-hydroxyphenyl group may confer antioxidant activity, as seen in similar phenolic derivatives .
  • Synthesis : Achieved via Petasis reaction in HFIP solvent, highlighting divergent synthetic routes compared to the target compound’s diazotization-based pathway .

c. Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate

  • Substituents: Benzoylamino and imidazole groups.
  • Applications : Demonstrated inhibitory activity against SARS-CoV-2 MPRO (DAS score: -9.2 kcal/mol), attributed to the imidazole moiety’s interaction with the catalytic dyad (His41/Cys145) .
Functional Analogues with Modified Cores

a. Benzo[b]furan-2-carboxylate Derivatives

  • Core Modification : Replacement of sulfur with oxygen in the heterocyclic ring.
  • Impact : Reduced electron density and altered π-stacking interactions, leading to lower binding affinity in kinase assays compared to benzo[b]thiophene derivatives .

b. 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives

  • Modification : Introduction of a sulfone group at positions 1 and 1.
  • Properties : Enhanced electrophilicity at the carbonyl group, improving reactivity in nucleophilic substitution reactions. These derivatives exhibit potent STAT3 inhibition (IC50: 0.8–1.2 μM), whereas the target compound’s unmodified core may prioritize stability over reactivity .
Physicochemical and Pharmacokinetic Comparison
Compound Melting Point (°C) LogP (Predicted) Key Functional Groups Bioactivity Highlights
Target Compound 227–230 3.5 3-phenylpropanamido, methyl ester Kinase inhibition, antiviral leads
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 107–108 2.1 Hydroxyl, methyl ester Intermediate for further derivatization
Ethyl 3-benzoylamino-...-imidazole derivative N/A 2.8 Benzoylamino, imidazole SARS-CoV-2 MPRO inhibition
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate N/A 1.9 Acetamido, methyl Antibacterial, antioxidant

Key Observations :

  • The target compound’s higher LogP (3.5) suggests improved membrane permeability over polar analogues like the hydroxyl or imidazole-containing derivatives.
  • Its melting point (227–230°C) reflects strong crystalline packing due to the planar benzo[b]thiophene core and amide hydrogen bonding .

Biological Activity

Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₁O₂S
  • Molecular Weight : 273.35 g/mol
  • SMILES Notation : CC(=O)N(c1ccc(cc1)CC(C)C(=O)OC(=O)c2sc3ccccc3c2)

Anticancer Activity

Benzothiophene derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study utilizing a panel of cancer cell lines demonstrated that the compound exhibits significant cytotoxicity, with IC50 values in the low micromolar range against breast and colon cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. It has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity suggests a mechanism involving the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be effective against common pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It interacts with various receptors that mediate cellular responses to growth factors and cytokines.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells compared to control groups .

Case Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound significantly reduced levels of inflammatory markers such as COX-2 and iNOS. This suggests its potential use in treating inflammatory diseases .

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerIC50 ~15 µM on MCF-7 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AntimicrobialEffective against S. aureus and E. coli (MIC values)

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate?

The synthesis typically involves multi-step reactions:

  • Core Formation : The benzo[b]thiophene-2-carboxylate core is synthesized via cyclization reactions, such as the Gewald reaction or thiophene ring closure using sulfur-containing precursors .
  • Amidation : The 3-phenylpropanamido group is introduced via nucleophilic acyl substitution. For example, reacting methyl 3-aminobenzo[b]thiophene-2-carboxylate with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane .
  • Esterification : Final esterification with methanol ensures the carboxylate group is protected .
    Key Optimization : Use of catalysts (e.g., CuCl for diazotization) and purification via HPLC or column chromatography improves yield and purity .

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and structural integrity by analyzing chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for esters, N-H bend at ~3300 cm1^{-1} for amides) .
  • Mass Spectrometry : Determines molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • HPLC : Monitors reaction progress and purity (>95% purity is standard for research-grade compounds) .

(Advanced) How can reaction conditions be optimized to enhance synthesis yield and reproducibility?

Methodological strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates during amidation .
  • Temperature Control : Diazotization steps require low temperatures (-10°C) to prevent side reactions, while coupling reactions may need reflux (60–80°C) .
  • Catalyst Screening : Triethylamine or DMAP accelerates acylation; CuCl aids in sulfonylation steps .
  • Purification : Gradient elution in HPLC (e.g., 30% → 100% methanol/water) resolves closely related impurities .

(Advanced) How can contradictory biological activity data for this compound be systematically analyzed?

Contradictions may arise from variations in assay conditions or structural analogs. Resolution strategies:

  • Comparative QSAR Studies : Correlate substituent effects (e.g., phenylpropanamido vs. morpholinosulfonyl groups) with activity trends .
  • Target-Specific Assays : Evaluate binding affinity to enzymes (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., IC50_{50} values in enzymatic vs. cellular assays) to identify confounding factors like membrane permeability .

(Advanced) What computational approaches predict the compound’s mechanism of action and selectivity?

  • Molecular Docking : Simulate interactions with protein targets (e.g., STAT3, kinases) to identify binding motifs (e.g., π-π stacking with aromatic residues) .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize derivatives .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to guide structural modifications .

(Advanced) How are derivatives designed to improve target selectivity while minimizing off-target effects?

  • Bioisosteric Replacement : Substitute the phenylpropanamido group with morpholinosulfonyl or pyridinylmethyl groups to alter steric/electronic profiles .
  • Positional Isomerism : Compare 3-substituted vs. 5-substituted benzo[b]thiophene derivatives to optimize steric fit in enzyme active sites .
  • Proteomic Profiling : Use affinity chromatography or pull-down assays to identify off-target interactions early in development .

(Basic) What are the key structural features influencing this compound’s reactivity?

  • Electron-Withdrawing Groups : The ester (COOCH3_3) and amide (CONH) groups direct electrophilic substitution to the 4- and 6-positions of the benzo[b]thiophene core .
  • Aromatic Systems : The phenylpropanamido group enhances π-π interactions with hydrophobic enzyme pockets, while the thiophene sulfur participates in hydrogen bonding .

(Advanced) What analytical workflows resolve ambiguities in crystallographic or spectral data?

  • X-ray Crystallography : Resolve atomic-level structures to confirm regiochemistry (e.g., amide vs. sulfonamide orientation) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex spectra (e.g., distinguishing aromatic protons in substituted thiophenes) .
  • Synchrotron Techniques : High-resolution XRD or FT-IR microspectroscopy detects polymorphic forms that may affect biological activity .

(Basic) What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., CH2_2Cl2_2) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

(Advanced) How is the compound’s stability assessed under varying storage conditions?

  • Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light to identify degradation products via LC-MS .
  • pH Stability : Monitor hydrolysis of the ester group in buffered solutions (pH 1–13) using UV-Vis spectroscopy .
  • Long-Term Storage : Recommend desiccated storage at -20°C in amber vials to prevent photodegradation .

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